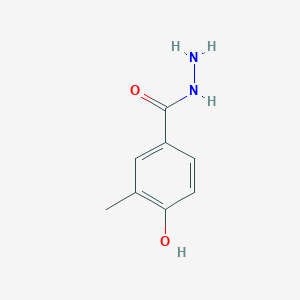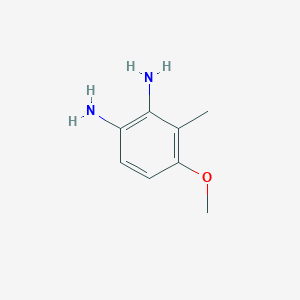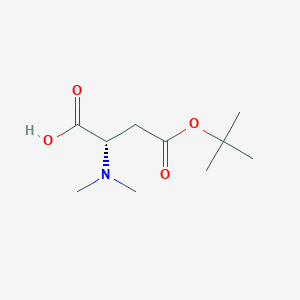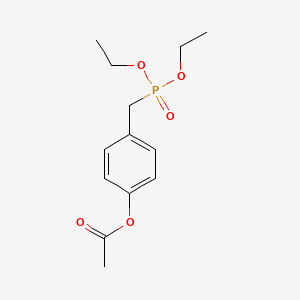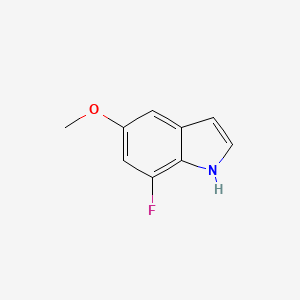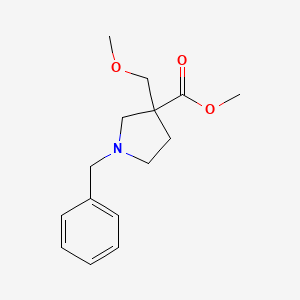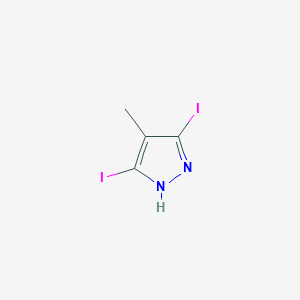
3,5-diiodo-4-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diiodo-4-methyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of iodine atoms at positions 3 and 5, along with a methyl group at position 4, makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their structural diversity and biological activities .
作用机制
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit inhibitory activity and belong to the third generation of monoamine oxidase inhibitors, which act through a reversible mode .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the structure and reactivity of pyrazole derivatives can be influenced by tautomerism, a phenomenon that may be affected by environmental factors .
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization of Hydrazines and 1,3-Diketones: One common method involves the reaction of hydrazines with 1,3-diketones.
Halogenation: Another approach involves the halogenation of pre-formed pyrazole rings.
Industrial Production Methods: Industrial production often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors ensures consistent quality and efficiency .
化学反应分析
Types of Reactions:
Substitution Reactions: The iodine atoms in 3,5-diiodo-4-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Substituted Pyrazoles: Depending on the reagents used, various substituted pyrazoles can be obtained.
Oxidized or Reduced Pyrazoles: Products with altered oxidation states of the pyrazole ring.
科学研究应用
Chemistry: 3,5-Diiodo-4-methyl-1H-pyrazole serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern makes it valuable in designing new molecules with potential biological activities .
Biology and Medicine: The compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications .
相似化合物的比较
3,5-Dimethyl-1H-pyrazole: Lacks the iodine atoms, making it less reactive in substitution reactions.
3,5-Dichloro-4-methyl-1H-pyrazole: Similar structure but with chlorine atoms instead of iodine, leading to different reactivity and biological activities.
Uniqueness: The presence of iodine atoms in 3,5-diiodo-4-methyl-1H-pyrazole imparts unique reactivity and biological properties. Iodine atoms are larger and more polarizable than other halogens, influencing the compound’s interactions with biological targets and its overall stability .
属性
IUPAC Name |
3,5-diiodo-4-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKNVRZWDWFLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)
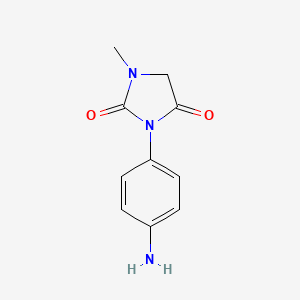
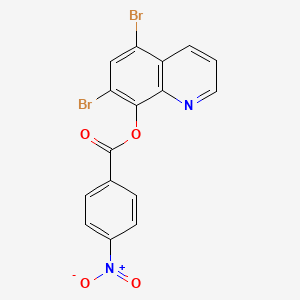
![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)
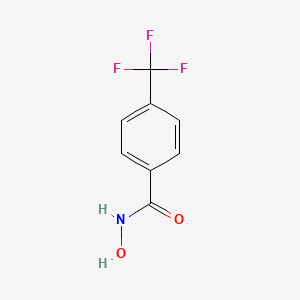
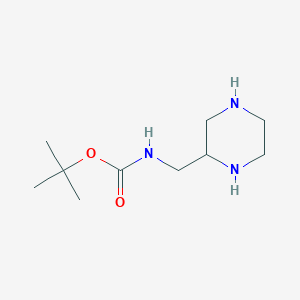
![rac-tert-butylN-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)
